1-(2-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone 1-(2-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 67058-67-7
VCID: VC8383134
InChI: InChI=1S/C10H10N2O/c1-6-10(7(2)13)8-3-4-11-5-9(8)12-6/h3-5,12H,1-2H3
SMILES: CC1=C(C2=C(N1)C=NC=C2)C(=O)C
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol

1-(2-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

CAS No.: 67058-67-7

Cat. No.: VC8383134

Molecular Formula: C10H10N2O

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone - 67058-67-7

Specification

CAS No. 67058-67-7
Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
IUPAC Name 1-(2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Standard InChI InChI=1S/C10H10N2O/c1-6-10(7(2)13)8-3-4-11-5-9(8)12-6/h3-5,12H,1-2H3
Standard InChI Key JOMBZVBZWZYQCA-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1)C=NC=C2)C(=O)C
Canonical SMILES CC1=C(C2=C(N1)C=NC=C2)C(=O)C

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyrrole ring fused to a pyridine ring at the [2,3-c] positions. The methyl group at the 2-position and the acetyl group at the 3-position introduce steric and electronic modifications that influence reactivity and intermolecular interactions. Key structural features include:

  • Molecular Formula: C₁₀H₁₀N₂O

  • Molecular Weight: 174.20 g/mol

  • IUPAC Name: 1-(2-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Spectroscopic techniques such as 1H^1H NMR and 13C^{13}C NMR would likely reveal distinct signals for the methyl (δ ~2.50 ppm) and acetyl (δ ~2.60 ppm for CH₃, δ ~200 ppm for C=O) groups . X-ray crystallography of analogous compounds confirms planar fused-ring systems with bond lengths consistent with aromaticity .

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous pyrrolopyridine derivatives are typically synthesized via cyclization and functionalization strategies:

  • Friedel-Crafts Acylation: Reacting 2-methyl-pyrrolo[2,3-c]pyridine with acetyl chloride in the presence of Lewis acids like AlCl₃ .

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings using halogenated precursors and acetyl-containing boronic esters .

  • Cyclization of Propargylamines: Intramolecular cyclization of propargylamine derivatives under basic conditions .

Key challenges include regioselectivity in functionalization and purification via column chromatography (hexane/ethyl acetate gradients) .

TargetIC₅₀ (μM)Mechanism
Tubulin0.12–0.36Inhibition of polymerization
FGFR17–712 nMATP-binding site competition

These analogs induce G2/M phase arrest and apoptosis in HeLa and MCF-7 cells . The acetyl group enhances binding affinity to hydrophobic pockets in target proteins .

Anti-Inflammatory Effects

Derivatives with acetyl substituents inhibit human neutrophil elastase (HNE) and reduce pro-inflammatory cytokines (e.g., IL-6, TNF-α) by >50% at 10 μM . Molecular docking suggests hydrogen bonding with catalytic residues like Asnβ349 .

Comparative Analysis with Structural Analogs

1-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanone

This isomer, studied in PMC literature, shows IC₅₀ values of 0.12–0.21 μM against HeLa cells via tubulin inhibition . The [2,3-c] isomer’s methyl group may enhance metabolic stability but reduce solubility compared to non-methylated analogs.

1-(Pyridin-3-yl)ethanone

Lacking the fused pyrrole ring, this simpler derivative shows negligible biological activity, underscoring the importance of the pyrrolopyridine scaffold .

Computational and Experimental Insights

Molecular Docking Studies

Docking simulations of analogous compounds reveal:

  • Hydrogen bonds between the acetyl oxygen and Thrα179/Asnβ349 in tubulin .

  • Hydrophobic interactions between the methyl group and Valβ318 .

ADMET Predictions

  • Lipinski’s Rule: Compliance (molecular weight <500, LogP <5) suggests oral bioavailability .

  • CYP450 Inhibition: Low risk (IC₅₀ >10 μM) .

Future Directions and Applications

Drug Development

Optimizing substituents at the 2- and 3-positions could enhance potency against resistant cancers. Strategies include:

  • Introducing fluorinated groups to improve blood-brain barrier penetration.

  • Developing prodrugs to mitigate first-pass metabolism.

Agricultural Chemistry

Pyrrolopyridines have shown promise as fungicides. The acetyl group’s electrophilicity may disrupt fungal cell wall synthesis.

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